molecular formula C12H9N3O4S2 B2631492 3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 1178919-92-0

3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B2631492
CAS No.: 1178919-92-0
M. Wt: 323.34
InChI Key: VOHVBSFTDIFOKR-UHFFFAOYSA-N
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Description

| 3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of kinase inhibitors. This molecule features a thiophene-carboxylic acid scaffold linked via a sulfonamide bridge to a 1H-indazole moiety, a structural motif commonly associated with potent biological activity. Research into similar compounds suggests its potential as a key intermediate or building block in the synthesis of more complex molecules designed to modulate specific enzymatic pathways. Its core value lies in its application as a versatile scaffold for the design and synthesis of novel inhibitors, with one of its primary research applications being the inhibition of protein kinases. Specifically, it is recognized as a precursor or core structure in the development of inhibitors for the Vascular Endothelial Growth Factor Receptor (VEGFR) family, a critical target in angiogenesis and cancer research. The mechanism of action for inhibitors derived from this scaffold typically involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing phosphorylation and subsequent downstream signaling. Bioactivity screening of related analogues indicates potential for high potency and selectivity. This makes this compound an invaluable tool for researchers exploring new oncological therapeutics, studying signal transduction mechanisms, and conducting structure-activity relationship (SAR) studies to optimize drug-like properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1H-indazol-4-ylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S2/c16-12(17)11-10(4-5-20-11)21(18,19)15-9-3-1-2-8-7(9)6-13-14-8/h1-6,15H,(H,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHVBSFTDIFOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.

    Sulfonamide Formation: The indazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide linkage.

    Thiophene Carboxylic Acid Formation: The thiophene ring is introduced through a coupling reaction with a thiophene derivative, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the indazole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other electronic materials.

    Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the indazole and thiophene rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Thiophene-2-carboxylic Acid Derivatives

3-[(1-Methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid (CAS 1153942-75-6) Structural Difference: Replaces indazole with a methyl-substituted pyrazole. The methyl group increases hydrophobicity (higher clogP) .

4-Methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic Acid Derivatives Structural Difference: Features an amide-linked alkyl chain instead of a sulfamoyl-indazole group. Impact: Alkylamide substituents enhance lipophilicity, correlating with improved antimicrobial activity (lower MIC values). However, the absence of a sulfamoyl group may limit hydrogen-bonding interactions .

Indazole-Containing Heterocycles

3-[(2H-Indazol-4-yl)sulfamoyl]thiophene-2-carboxylic Acid (Ref: 10-F647255)

  • Structural Difference : Tautomeric 2H-indazole vs. 1H-indazole.
  • Impact : Tautomerism may alter solubility or binding pocket compatibility. 1H-indazole’s protonation state could enhance interactions with acidic residues in targets .

3-Formyl-1H-indole-2-carboxylic Acid Derivatives Structural Difference: Replaces thiophene with indole and substitutes sulfamoyl with thiazolidinone or thiazole groups.

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Key Parameters

Compound clogP* Biological Activity (Key Findings) Structural Feature Influencing Activity
3-[(1H-Indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid ~2.1† Predicted kinase inhibition (analog-based extrapolation) Sulfamoyl group enhances H-bonding; indazole aids π-stacking
T3 (N-(4-methoxyphenyl)-amide thiophene-2-carboxylic acid) 1.8 LD₅₀ = 12 µM (A431 cells) Methoxy group increases lipophilicity and potency
4-Methyl-3-(isopropylamide)thiophene-2-carboxylic acid 2.5 MIC = 4 µg/mL (vs. S. aureus) Bulky isopropyl group optimizes membrane permeability
3-[(2H-Indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid ~2.0† N/A (Discontinued) Tautomerism may affect solubility

*clogP values estimated via computational methods (e.g., Hansch method).
†Predicted based on structural analogs.

Research Findings and Mechanistic Insights

  • Lipophilicity-Activity Relationship : Thiophene derivatives with moderate clogP (1.8–2.5) exhibit optimal bioactivity. Excess hydrophobicity (clogP >3) may reduce aqueous solubility, as seen in halogenated analogs (e.g., F5, clogP = 3.1; LD₅₀ = 25 µM) .
  • Role of Sulfamoyl Group: The -SO₂NH- bridge in the target compound may improve target engagement compared to amide-linked derivatives, as sulfonamides are known for strong hydrogen-bonding and protease inhibition .
  • Indazole vs. Pyrazole/Indole : Indazole’s fused bicyclic structure likely enhances binding to kinases or receptors requiring planar aromatic interactions, contrasting with pyrazole’s smaller footprint .

Biological Activity

3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical formula: C12H9N3O4S2C_{12}H_{9}N_{3}O_{4}S_{2} and a molecular weight of 323.35 g/mol. The synthesis typically involves three main steps:

  • Formation of the Indazole Moiety : The indazole ring is synthesized through cyclization reactions involving ortho-substituted hydrazines with aldehydes or ketones.
  • Sulfonamide Formation : The indazole derivative is reacted with sulfonyl chloride to create the sulfonamide linkage.
  • Thiophene Carboxylic Acid Formation : A coupling reaction introduces the thiophene ring, followed by carboxylation to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, while the indazole and thiophene rings participate in π-π stacking interactions, enhancing binding affinity and specificity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of indazole have shown significant inhibitory effects on various cancer cell lines:

  • FGFR1 Inhibition : Some derivatives exhibited IC50 values less than 4.1 nM against FGFR1, indicating potent enzymatic inhibition .
  • ERK1/2 Activity : Compounds similar to this compound demonstrated good enzymatic activity towards ERK1/2 with IC50 values ranging from 9.3 nM to 25.8 nM .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme in folate biosynthesis.

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of various indazole derivatives on cancer cell lines such as KG1 and SNU16. The results indicated that specific substitutions on the indazole ring significantly enhanced antiproliferative activity, with IC50 values as low as 25.3 nM for KG1 cells .
  • Mechanistic Study of Enzyme Inhibition : A docking study demonstrated that the indazole moiety interacts effectively with enzyme active sites, enhancing selectivity and potency against targets like IDO1 (indoleamine 2,3-dioxygenase), which plays a role in tumor immune evasion .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
3-amino-1H-indazole-1-carboxamideIndazole DerivativeAntitumor activity
Thiophene-2-carboxylic acidThiophene DerivativeAntimicrobial properties
6-(2,6-Dichloro-3,5-dimethoxyphenyl)indazoleIndazole DerivativeFGFR1 inhibition (IC50 = 30.2 nM)

The unique combination of the indazole and thiophene rings in this compound imparts distinct electronic properties that enhance its biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid?

  • Methodological Answer: The compound is typically synthesized via a two-step process:

Sulfamoylation : React 3-chlorosulfonyl-thiophene-2-carboxylic acid methyl ester with 1H-indazol-4-amine in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .

Ester Hydrolysis : Hydrolyze the methyl ester using aqueous NaOH or LiOH in a solvent like methanol/water to yield the carboxylic acid derivative. Yields range from 31% to 85%, depending on reaction optimization .

  • Key Characterization: Confirm structure via 1H^1H-NMR (δ 7.8–8.2 ppm for indazole protons, δ 6.5–7.5 ppm for thiophene), LC-MS (exact mass: 351.03 g/mol), and elemental analysis (C, H, N, S) .

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% formic acid) to assess purity (>95%). Confirm identity via HRMS and compare melting points (literature range: 210–213°C for analogous sulfonamide-thiophene derivatives) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer: Prioritize assays based on structural analogs:

  • Anticancer Activity : MTT assay against human cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM .
  • Antibacterial Activity : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : β-lactamase inhibition assays if targeting antibiotic resistance, using nitrocefin hydrolysis as a reporter .

Advanced Research Questions

Q. How can structural modifications improve solubility without compromising bioactivity?

  • Methodological Answer:

  • Salt Formation : Co-crystallize with sodium or lysine to enhance aqueous solubility .
  • Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) for improved lipophilicity, followed by enzymatic hydrolysis in vivo .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the sulfamoyl group to increase hydrophilicity .

Q. How to resolve contradictions in bioactivity data between similar sulfonamide-thiophene derivatives?

  • Methodological Answer:

Re-evaluate Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times .

Structural Analysis : Compare substituent effects using QSAR models. For example, electron-withdrawing groups (e.g., -NO2_2) on the indazole ring may enhance β-lactamase inhibition but reduce anticancer activity .

Metabolic Stability : Use hepatic microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .

Q. What computational strategies predict binding modes to target proteins like β-lactamase or kinases?

  • Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with β-lactamase (PDB: 1BSG) or tyrosine kinases (PDB: 1M17). Focus on hydrogen bonding with the sulfamoyl group and π-π stacking with the indazole ring .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., Ser70 in β-lactamase) .

Q. How to design structure-activity relationship (SAR) studies for optimizing potency?

  • Methodological Answer:

  • Variation of Substituents : Synthesize analogs with halogens (-Br, -Cl) or methoxy groups (-OCH3_3) on the indazole ring to modulate steric and electronic effects .
  • Bioisosteric Replacement : Replace the thiophene ring with pyrrole or furan to evaluate ring flexibility .
  • Dose-Response Analysis : Calculate IC50_{50} values across a 10-point concentration range (0.1–100 µM) to quantify potency shifts .

Q. What analytical methods detect degradation products under stressed conditions?

  • Methodological Answer:

  • Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1 M HCl/NaOH) for 24–72 hours .
  • LC-MS/MS Analysis : Identify degradation products (e.g., sulfonic acid derivatives) using a Q-TOF mass spectrometer and fragmentation patterns .

Key Citations

  • Synthesis and β-lactamase inhibition:
  • Anticancer/antibacterial activity:
  • Computational modeling:
  • Degradation studies:

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